molecular formula C24H25N3O2 B2410916 N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 692773-82-3

N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B2410916
CAS RN: 692773-82-3
M. Wt: 387.483
InChI Key: UECTZSYOVQPFOX-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as PPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PPAA has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Properties

N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been studied for its potential in various therapeutic areas. A study highlighted the compound's noticeable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, suggesting its potential in treating conditions associated with oxidative stress and pain (Nayak et al., 2014).

Anticancer and Antimicrobial Effects

Research has also explored the potential of derivatives of this compound in anticancer and antimicrobial therapies. Some derivatives showed considerable activity against certain cancer cell lines and significant antimicrobial effects (Yurttaş et al., 2015). Another study reported the synthesis of novel derivatives exhibiting potent activity against human cytomegalovirus in vitro (Paramonova et al., 2020).

Neuroprotective Effects

Derivatives of this compound have been evaluated for neuroprotective effects. A study on pyrano[3,2-c]chromene derivatives bearing a phenylpiperazine moiety showed significant neuroprotective effects against oxidative stress (Sameem et al., 2017).

Analgesic and Anticonvulsant Activities

Further research has demonstrated the compound's analgesic and anticonvulsant potential. One study synthesized derivatives that showed promising results in animal models of epilepsy, particularly in therapy-resistant epilepsy (Kamiński et al., 2015).

Memory Enhancement Effects

Additionally, a derivative of the compound was synthesized and studied for its effects on memory enhancement in mice, indicating a potential application in cognitive disorders or memory improvement (Li Ming-zhu, 2008).

properties

IUPAC Name

N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(19-26-15-17-27(18-16-26)21-7-3-1-4-8-21)25-20-11-13-23(14-12-20)29-22-9-5-2-6-10-22/h1-14H,15-19H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECTZSYOVQPFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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